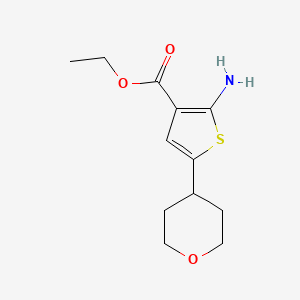
ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a tetrahydropyran ring, and an ethyl ester group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of a base such as potassium hydroxide and solvents like dimethylformamide (DMF) under microwave irradiation .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Wirkmechanismus
The mechanism of action of ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amino group and ethyl ester group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure but with a benzo-fused thiophene ring.
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Contains a cyclohepta-fused thiophene ring.
Uniqueness
ethyl 2-amino-5-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxylate is unique due to the presence of the tetrahydropyran ring, which can impart distinct steric and electronic properties.
Eigenschaften
Molekularformel |
C12H17NO3S |
|---|---|
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
ethyl 2-amino-5-(oxan-4-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C12H17NO3S/c1-2-16-12(14)9-7-10(17-11(9)13)8-3-5-15-6-4-8/h7-8H,2-6,13H2,1H3 |
InChI-Schlüssel |
CADBCKVZRPEWGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1)C2CCOCC2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














